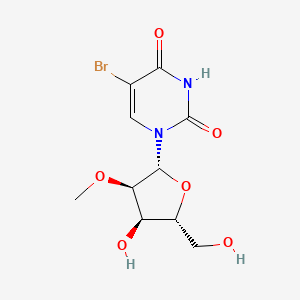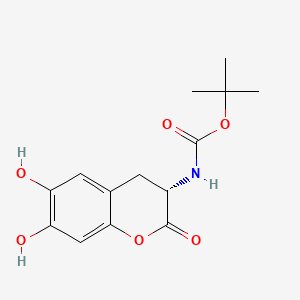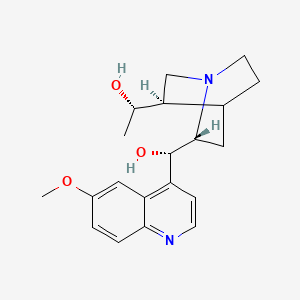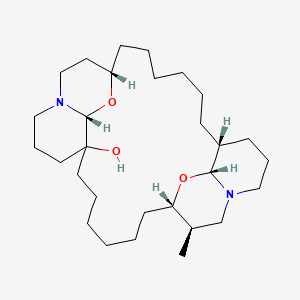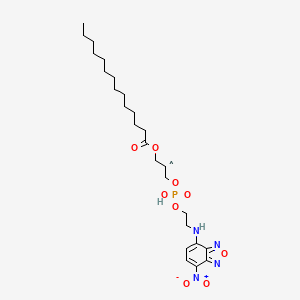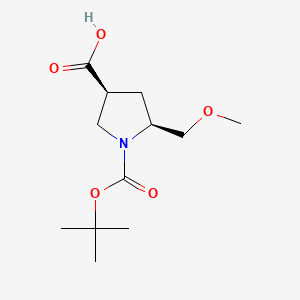
3-Linoleoyl-sn-glycerol
Descripción general
Descripción
3-Linoleoyl-sn-glycerol is a type of 3-acyl-sn-glycerol . It has a molecular formula of C21H38O4 and an average mass of 354.524 Da . It is the R-enantiomer of 1-monolinolein . It is found in a variety of seed and vegetable oils .
Synthesis Analysis
The synthesis of 1,3-Diacylglycerols, which includes 3-Linoleoyl-sn-glycerol, can be achieved by direct esterification of glycerol with saturated fatty acids in a solvent-free system . The process involves the use of enzymes like Lipozyme RM IM and Novozym 435 .Molecular Structure Analysis
The molecular structure of 3-Linoleoyl-sn-glycerol consists of a glycerol backbone esterified with linoleic acid . The stereochemistry of the molecule is defined as ABSOLUTE .Aplicaciones Científicas De Investigación
Crystallization and Transformation : A study by Bayés-García et al. (2013) focused on the crystallization and transformation of polymorphic forms of TAGs, including 1,2-dioleoyl-3-rac-linoleoyl glycerol, under different thermal treatments. They found that multiple polymorphic forms can be obtained depending on the cooling and heating rates, influencing the stability of these forms (Bayés-García et al., 2013).
Synthesis of Derivatives : Gaffney and Reese (1997) described the synthesis of various di-O-acyl glycerol derivatives, including racemic 1,2- and symmetrical 1,3-di-O-linoleoyl derivatives (Gaffney & Reese, 1997).
Enantiomeric Separation : Nagai et al. (2011) employed recycle high-performance liquid chromatography (HPLC) with a chiral column for the enantiomeric separation of asymmetric TAGs including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol. This method is useful for determining the composition of TAGs in substances like palm oil (Nagai et al., 2011).
Comparison of Volatiles Formed by Oxidation : Zhou et al. (2014) compared the volatiles formed by the oxidation of oleoyl and linoleoyl residues in TAG and phosphatidylcholine (PC) forms. They found differences in the types of volatile compounds produced, which has implications for understanding the oxidative stability of these compounds (Zhou et al., 2014).
Mild Synthesis Approach : Rejžek et al. (2000) described a mild synthetic approach for the preparation of sn-glycerol 1,2-di-γ-linolenate 3-palmitate, a related compound, with applications in analytical and synthetic chemistry (Rejžek et al., 2000).
Enzymatic Synthesis and Industrial Applications : Guo and Sun (2008) explored the solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol, a related compound, optimized by response surface methodology. This synthesis method has potential for industrial applications (Guo & Sun, 2008).
Oxidative Stability : Neff and El-Agaimy (1996) investigated the effect of linoleic acid position in TAGs on their oxidative stability, providing insights into the factors influencing the stability of these compounds (Neff & El-Agaimy, 1996).
Labelling of Glycerolipids in Developing Oilseeds : Slack et al. (1978) conducted labelling studies to understand the metabolism of glycerolipids in developing oilseeds, which is relevant for understanding the biosynthesis and function of TAGs in plants (Slack et al., 1978).
Propiedades
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-KKFOGOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862894 | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Linoleoyl-sn-glycerol | |
CAS RN |
2258-92-6 | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Linoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-LINOLEOYL-SN-GLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZAG106N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
